Xylohexaose
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O25/c31-1-8(33)15(35)10(2-32)51-27-22(42)17(37)12(4-47-27)53-29-24(44)19(39)14(6-49-29)55-30-25(45)20(40)13(7-50-30)54-28-23(43)18(38)11(5-48-28)52-26-21(41)16(36)9(34)3-46-26/h1,8-30,32-45H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDRQFODAWORNG-QBYSOWFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC(CO)C(C(C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Enzymatic Biosynthesis Pathways of Xylohexaose
Structural Conformation and Glycosidic Linkage Analysis within Xylohexaose (β-1,4-linked Xylopyranosyl Units)
This compound is a linear oligosaccharide consisting of six D-xylopyranose units linked by β-1,4-glycosidic bonds. nih.govacs.org This backbone of β-1,4-linked xylose residues is the fundamental structure of xylan (B1165943), a major hemicellulose in plant cell walls. nih.govusp.br The conformation of the xylan backbone, and by extension this compound, is a twisted 3-fold helical screw in solution. oup.com The flexibility of this conformation is influenced by the pattern of substitutions on the xylose units. oup.com
The arrangement of these β-1,4-linked xylopyranosyl units can be analyzed through various techniques, including molecular dynamics simulations and enzymatic hydrolysis. mdpi.comresearchgate.net For instance, studies using GH-11 xylanases have shown that their active sites can accommodate up to six xylose residues, providing insight into the enzyme-substrate interactions with this compound. mdpi.comnih.gov The hydrolysis of this compound by different xylanases yields smaller xylo-oligosaccharides, such as xylobiose, xylotriose (B1631234), and xylotetraose (B1631236), confirming the linear β-1,4-linked structure. researchgate.netd-nb.info
Enzymatic Xylan Chain Elongation and this compound Formation in Biological Systems
The biosynthesis of xylan, from which this compound is derived, is a complex process occurring in the Golgi apparatus of plant cells. nih.gov It involves the coordinated action of various enzymes, primarily glycosyltransferases, that elongate and modify the xylan backbone.
Mechanism of Xylosyltransferase (XYS) Activity in this compound Synthesis from UDP-Xylose and Oligosaccharide Acceptors
The elongation of the xylan chain is catalyzed by xylosyltransferases (XYS), which belong to the glycosyltransferase (GT) families GT43 and GT47. usp.brnih.govacs.org These enzymes transfer xylosyl residues from a donor substrate, uridine (B1682114) diphosphate-xylose (UDP-xylose), to an oligosaccharide acceptor. acs.orgnih.gov
The synthesis of UDP-xylose, the essential sugar donor, occurs in both the cytosol and the Golgi lumen through the action of UDP-xylose synthases (UXSs). nih.govoup.com Cytosolic UDP-xylose is then transported into the Golgi lumen by specific UDP-xylose transporters (UXT). oup.comnih.gov
In vitro studies have demonstrated that xylan synthases can elongate xylo-oligosaccharide acceptors, such as this compound. acs.orgnih.govnih.gov For example, IRX10-L, an Arabidopsis protein, has been shown to catalyze the transfer of xylosyl residues from UDP-xylose to a fluorescently labeled this compound acceptor, resulting in the formation of longer oligosaccharides. nih.govresearchgate.net The activity of these xylosyltransferases is dependent on the presence of an acceptor molecule, as no activity is observed with UDP-xylose alone. nih.gov The minimum acceptor size for some xylan synthases is a xylobiose. oup.com
The table below summarizes key enzymes and their roles in the biosynthesis of the xylan backbone.
| Enzyme Family | Specific Enzymes (Examples) | Function | Substrate(s) |
| Glycosyltransferase Family 43 (GT43) | IRX9, IRX14 | Xylan backbone elongation | UDP-xylose, Xylo-oligosaccharide acceptor |
| Glycosyltransferase Family 47 (GT47) | IRX10, IRX10-L (XYS1) | Xylan backbone elongation | UDP-xylose, Xylo-oligosaccharide acceptor |
| UDP-Xylose Synthase (UXS) | UXS1, UXS2, UXS3, UXS4, UXS5, UXS6 | Synthesis of UDP-xylose | UDP-glucuronic acid |
| UDP-Xylose Transporter (UXT) | UXT1, UXT2, UXT3 | Transport of UDP-xylose into the Golgi | Cytosolic UDP-xylose |
Investigation of Glucuronosylation and Arabinosylation on this compound Acceptors by Specific Glycosyltransferases
The linear xylan backbone can be decorated with various side chains, including glucuronic acid (GlcA) and arabinose (Ara) residues. usp.broup.com These substitutions are added by specific glycosyltransferases.
Glucuronosylation: The addition of α-(1,2)-linked glucuronic acid or its 4-O-methylated form (MeGlcA) to the xylan backbone is carried out by xylan glucuronosyltransferases (GUXs), which are members of the GT8 family. nih.govcore.ac.uk Studies have shown that GUX enzymes can use this compound as an acceptor substrate. nih.gov For example, GUX1 from Arabidopsis thaliana demonstrates a strong preference for this compound, adding a GlcA residue almost exclusively to the fifth xylose from the non-reducing end. nih.gov
Arabinosylation: In grasses, the xylan backbone is often substituted with arabinofuranosyl (Araf) residues. researchgate.netscienceopen.com This arabinosylation is mediated by xylan arabinosyltransferases (XATs) belonging to the GT61 family. researchgate.net These enzymes catalyze the transfer of arabinose from UDP-arabinose to the xylan backbone.
The table below details the enzymes involved in the modification of the xylan backbone.
| Modification | Enzyme Family | Specific Enzymes (Examples) | Function | Acceptor Substrate Example |
| Glucuronosylation | Glycosyltransferase Family 8 (GT8) | GUX1, GUX2, GUX4 | Adds glucuronic acid side chains | This compound |
| Arabinosylation | Glycosyltransferase Family 61 (GT61) | XATs | Adds arabinose side chains | Xylan backbone |
Genetic and Protein Determinants Governing Xylan and this compound Biosynthesis
The biosynthesis of xylan and, by extension, this compound, is under tight genetic control. A number of genes encoding the biosynthetic enzymes, transporters, and regulatory proteins have been identified through genetic screens and transcriptional profiling. usp.brnih.govresearchgate.netd-nb.info
In Arabidopsis, several genes from the GT43 and GT47 families, such as IRX9, IRX14, and IRX10, have been identified as essential for the synthesis of the xylan backbone. usp.brnih.gov Mutations in these genes lead to reduced xylan content and altered plant growth. usp.br Similarly, genes encoding GUX enzymes are crucial for the proper glucuronosylation of xylan. nih.gov
Transcriptional regulation also plays a significant role. For example, the expression of many xylan biosynthetic genes is controlled by a network of transcription factors, including members of the NST and SND families. nih.gov
Furthermore, the assembly and activity of the xylan synthase complex, which likely involves proteins from both GT43 and GT47 families, are critical determinants of xylan structure. nih.gov The precise composition and regulation of this complex are still areas of active research.
Enzymatic Hydrolysis and Catabolism of Xylohexaose
Characterization of Glycoside Hydrolase (GH) Families Acting on Xylohexaose
The enzymatic degradation of this compound involves the action of two main types of enzymes: endoxylanases and β-xylosidases. These enzymes belong to various GH families and exhibit distinct modes of action. jst.go.jpscispace.comupm.edu.my
Endo-1,4-β-xylanases (EC 3.2.1.8) are enzymes that randomly cleave the internal β-1,4-glycosidic bonds within the xylan (B1165943) backbone, leading to the production of shorter xylooligosaccharides. nih.govmdpi.com Several GH families, including GH8, GH10, and GH11, contain endoxylanases capable of hydrolyzing this compound. whiterose.ac.ukscispace.comnih.gov
GH8 Xylanases: A GH8 endoxylanase from Teredinibacter turnerae (TtGH8) has been shown to hydrolyze β-1,4-xylohexaose. whiterose.ac.uknih.gov
GH10 Xylanases: These enzymes are known for their catalytic versatility and ability to cleave the xylan backbone near substituted xylose residues. nih.gov An endo-β-1,4-xylanase from Aspergillus fumigatus var. niveus (AFUMN-GH10) was found to convert this compound into xylotriose (B1631234) and xylobiose as the main products. unl.eduresearchgate.net Similarly, a novel GH10 xylanase, XynA, degrades this compound into xylose and shorter oligosaccharides. scispace.com GH10 xylanases from Cellulomonas flavigena (CFXyl1 and CFXyl2) also hydrolyze xylan to produce xylobiose, xylotriose, and this compound, among other products. d-nb.info
GH11 Xylanases: These xylanases are generally more specific for unsubstituted regions of the xylan backbone. nih.govnih.gov GH11 xylanases from Aspergillus niger An76, XynA and XynB, have demonstrated the ability to hydrolyze this compound. nih.gov The main products from the hydrolysis of this compound by the GH11 endoxylanase NtSymX11 were xylose, xylobiose, and xylotriose. nih.gov
The cleavage pattern of endoxylanases on this compound can vary. For instance, an engineered enzyme variant, Y166A, derived from an arabinofuranosidase, cleaves this compound exclusively into two molecules of xylotriose. pnas.org
β-D-xylosidases (EC 3.2.1.37) are exo-acting enzymes that hydrolyze xylooligosaccharides from their non-reducing ends to release individual xylose units. asm.orgnih.gov This action is crucial for the complete breakdown of xylan into its constituent monosaccharides. tandfonline.com Several GH families, including GH3, GH39, and GH43, exhibit β-xylosidase activity.
GH3 β-Xylosidases: A recombinant β-xylosidase (XylA) from Aspergillus oryzae is an exo-cutting enzyme that releases xylose from the non-reducing ends of β-1,4 linked xylooligosaccharides. nih.gov
GH39 β-Xylosidases: A GH39 β-xylosidase from a Thermoanaerobacterium species has been characterized for its ability to hydrolyze xylooligosaccharides. asm.org
GH43 β-Xylosidases: The β-xylosidase from Selenomonas ruminantium, a member of the GH43 family, is capable of hydrolyzing xylooligosaccharides up to this compound. tandfonline.comunesp.br Another novel β-xylosidase, XYL4, can also hydrolyze this compound. mdpi.com
The rate of xylose release by β-xylosidases can be influenced by the chain length of the xylooligosaccharide substrate. For some β-xylosidases, the rate of hydrolysis increases with the chain length of the substrate, while for others, it decreases. unesp.brmdpi.comresearchgate.net For example, the β-xylosidase from Selenomonas ruminantium shows a decrease in the rate of xylose release as the substrate chain-length increases. tandfonline.comunesp.br In contrast, the hydrolysis rate of XYL4 increases with the chain length of the xylo-oligosaccharides. mdpi.com
Endoxylanase-Mediated Cleavage of this compound and Production of Shorter Xylooligosaccharides
Substrate Specificity and Kinetic Parameters of Enzymes Hydrolyzing this compound
The efficiency of this compound hydrolysis is determined by the substrate specificity and kinetic parameters of the acting enzymes. These parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
A GH8 endoxylanase from Teredinibacter turnerae (TtGH8) displays a high catalytic efficiency (kcat/Km) of 7.5 × 107 M−1 min−1 for the hydrolysis of β-1,4-xylohexaose. whiterose.ac.uknih.gov An engineered Y166A variant of an arabinofuranosidase showed a 30-fold greater catalytic efficiency against this compound (3.45 × 104 min-1 M-1) compared to xylopentaose (B8087354) (1.26 × 103 min-1 M-1). pnas.org
For β-xylosidases, the kinetic parameters often vary with the degree of polymerization of the xylooligosaccharide substrate. For a recombinant β-xylosidase from Aspergillus oryzae, the kcat values for xylooligosaccharides decrease with increasing chain length. nih.gov Conversely, the activity of a GH43 β-D-xylosidase/α-L-arabinofuranosidase (BXA43) towards xylooligosaccharides increased with the size of the substrate. scispace.com A β-xylosidase from rice, OsXyl1, exhibited similar specificity towards xylooligosaccharides with degrees of polymerization from 2 to 5. acs.org
Interactive Table: Kinetic Parameters of Enzymes Acting on this compound and Related Xylooligosaccharides
| Enzyme | GH Family | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹ s⁻¹) | Source |
| TtGH8 | GH8 | β-1,4-Xylohexaose | - | - | 7.5 × 10⁷ M⁻¹ min⁻¹ | whiterose.ac.uknih.gov |
| Y166A variant | - | This compound | - | - | 3.45 × 10⁴ min⁻¹ M⁻¹ | pnas.org |
| Y166A variant | - | Xylopentaose | - | - | 1.26 × 10³ min⁻¹ M⁻¹ | pnas.org |
| XylA | GH3 | Xylobiose | - | 36.0 | - | nih.gov |
| XylA | GH3 | Xylotriose | - | 30.1 | - | nih.gov |
| XylA | GH3 | Xylotetraose (B1631236) | - | 20.5 | - | nih.gov |
| BXA43 | GH43 | pNPX | 15.6 | 60.6 | - | scispace.com |
| OsXyl1 | GH3 | Xylooligosaccharides (DP 2-5) | - | - | 2.6–4.2 | acs.org |
| β-xylosidase | GH39 | Xylobiose | 3.3 | 2.7 | 0.82 | asm.org |
| β-xylosidase | GH39 | Xylotriose | 0.144 | 2.0 | 14 | asm.org |
Mechanistic Insights into this compound Degradation by Carbohydrate-Active Enzymes
Understanding the molecular mechanisms of how enzymes degrade this compound provides a basis for their targeted engineering and application. This involves studying the conformational changes of the substrate during catalysis and the specific interactions within the enzyme's active site.
The binding of a xylooligosaccharide like this compound into the active site of a glycoside hydrolase often induces conformational changes in the sugar rings. For the hydrolysis to occur, the xylose residue at the -1 subsite (the non-reducing end of the scissile glycosidic bond) typically adopts a distorted conformation, such as a boat or skew-boat form. This distortion facilitates the cleavage of the glycosidic bond. whiterose.ac.uknih.gov For instance, in the structure of a GH8 endoxylanase (TtGH8), a 2,5B boat conformation was observed for the xylose residue in the -1 position when bound to xylotriose, which is consistent with the proposed catalytic mechanism for this class of enzymes. whiterose.ac.uknih.gov Molecular dynamics simulations of this compound docked in the active site of GH11 xylanases also show the substrate adopting a specific conformation within the binding cleft. mdpi.com
The active site of a xylan-degrading enzyme is a long cleft or pocket composed of several subsites, each accommodating a single xylose residue. The interactions between the xylose units of this compound and the amino acid residues lining these subsites are crucial for substrate binding and catalysis. These interactions include hydrogen bonds and hydrophobic stacking interactions. nih.gov
The active site cleft of GH11 xylanases, for example, can have up to six subsites. mdpi.com In the GH11 xylanase from Thermobacillus xylanilyticus (Tx-Xyl), modeling of this compound binding revealed specific interactions at each subsite. oup.com A stacking interaction with a tryptophan residue (Trp7) was identified at the -2 subsite, and a tyrosine residue (Tyr86) was involved in stacking at the +3 subsite. oup.com A strong hydrogen bond was observed between an arginine residue (Arg110) and the xylose at the -1 subsite. oup.com The "thumb-like" loop, a characteristic feature of GH11 xylanases, plays a significant role in substrate binding and selectivity. oup.comresearchgate.net Residues at the tip of this loop, such as Pro114 and Ile116 in Tx-Xyl, help to position the substrate correctly for catalysis. researchgate.net
In GH10 xylanases, the glycone-binding subsites (-1, -2, etc.) primarily interact with xylose residues through hydrogen bonds, while the aglycone-binding subsites (+1, +2, etc.) utilize hydrophobic stacking interactions. nih.gov The specific amino acid residues at these subsites can vary among different GH10 enzymes, leading to differences in substrate binding and product profiles. nih.gov For example, in the crystal structure of a GH11 xylanase from Trichoderma reesei complexed with this compound, the substrate interacts with several residues including S16, W18, Y77, Y88, E86, P98, R122, Q136, Y171, and Y179. encyclopedia.pubmdpi.com
Conformational Changes of Xylose Residues During Enzyme-Catalyzed Hydrolysis of this compound
Induction and Regulation of Xylan-Degrading Enzyme Systems by this compound and Related Oligosaccharides
The breakdown of xylan, a major component of plant cell walls, is a complex process orchestrated by a suite of enzymes collectively known as the xylanolytic system. diva-portal.orgnih.govmdpi.com The production of these enzymes by microorganisms is a tightly regulated process, often involving induction by the very products of xylan degradation. diva-portal.orgnih.govmdpi.com Among these inducers, this compound and other xylooligosaccharides (XOS) play a pivotal role in signaling the presence of xylan and triggering the expression of genes encoding for xylan-degrading enzymes. diva-portal.orgnih.govmdpi.com
In filamentous fungi, the xylanolytic system is controlled by both induction and repression mechanisms. mdpi.com Complex substrates containing xylan, such as wheat bran and corn cobs, are known to be effective inducers of xylanases. mdpi.com These enzymes initially break down the complex xylan into smaller xylooligosaccharides. mdpi.com These smaller molecules are then transported into the microbial cells, where they are further catabolized and are believed to act as the true inducers of the xylanase-encoding genes. mdpi.com
Research has focused on identifying which specific xylan degradation products are the most effective inducers and whether the size of the oligosaccharide influences its induction strength. diva-portal.orgnih.govmdpi.com Studies have shown that xylooligosaccharides are generally more potent inducers of endoxylanase and β-xylosidases compared to other potential inducers like sophorose, lactose, and cellooligosaccharides. diva-portal.orgnih.gov
A significant correlation has been observed between the degree of polymerization of the xylooligosaccharide and its efficiency in inducing specific enzymes. diva-portal.orgnih.gov For instance, in the fungus Fusarium oxysporum f. sp. lycopersici, a clear distinction in inducer preference was noted. diva-portal.orgnih.govmdpi.com
| Inducing Oligosaccharide | Primary Enzyme Induced | Enzyme Location |
| Xylobiose | Cell-bound β-xylosidase | Cell-bound |
| Xylotetraose | Endoxylanase | Extracellular |
| This compound | Extracellular β-xylosidase | Extracellular |
This differential induction suggests a sophisticated regulatory network that allows the organism to fine-tune its enzymatic response to the available substrate. For example, longer-chain xylooligosaccharides like this compound, which cannot be easily transported into the cell, require initial breakdown by extracellular enzymes. mdpi.com Consequently, this compound is the most effective inducer of extracellular β-xylosidase, the enzyme responsible for this initial cleavage. mdpi.com
In some bacteria, such as Paenibacillus sp. W-61, the regulation of xylanase gene expression is also influenced by the size of the xylo-oligosaccharides. nih.gov In this bacterium, xylobiose and xylotriose were found to be effective inducers of the xyn1 and xyn3 genes. nih.gov In contrast, larger oligosaccharides, including xylotetraose, xylopentaose, and this compound, led to a decrease in the transcription of these genes. nih.gov This suggests that the initial breakdown of larger XOS by a basal level of xylanase activity is necessary to produce the smaller, more effective inducer molecules. nih.gov
The catabolism of xylooligosaccharides inside the cell also plays a role in the regulatory process. In organisms like Bifidobacterium animalis subsp. lactis BB-12, XOS are transported into the cell and then degraded by intracellular xylanases and xylosidases into D-xylose. nih.gov This subsequent metabolism can also influence the expression of the necessary enzymes. nih.gov
Structural Biology of Xylohexaose Enzyme Complexes
High-Resolution X-ray Crystallographic Analyses of Glycoside Hydrolases in Complex with Xylohexaose
High-resolution X-ray crystallography has been pivotal in capturing static snapshots of this compound bound within the active sites of various glycoside hydrolases (GH). These structures provide direct evidence of the binding modes and the specific conformations adopted by both the ligand and the enzyme.
For instance, to investigate ligand binding, a variant of the Trichoderma reesei xylanase (XynII), E177Q, was crystallized in a complex with this compound, yielding a pseudo-Michaelis complex structure at a very high resolution of 1.15 Å. nih.govresearchgate.net This structure revealed a notable conformational movement in the "thumb" region of the enzyme upon ligand binding. nih.govresearchgate.net In another study, co-crystallization of a different variant, N44H, with this compound resulted in the observation of a hydrolyzed xylotriose (B1631234) product within the active site. nih.govresearchgate.net
Similarly, the structure of a GH8 endoxylanase from Teredinibacter turnerae (TtGH8) was solved in a complex with this compound at approximately 1.5 Å resolution. whiterose.ac.ukiucr.orgrcsb.org The ability to obtain this complex was consistent with the enzyme's higher catalytic efficiency (kcat/Km) for hexasaccharide substrates. whiterose.ac.ukiucr.orgrcsb.org
In the GH10 family, the N-terminal portion of the multi-modular xylanase Xyn10B from Clostridium thermocellum was crystallized with this compound. nih.govresearchgate.netnih.gov To trap the substrate, a mutant (E337A) of the GH10 catalytic domain was used. nih.govresearchgate.net The resulting crystals diffracted to a resolution beyond 2.0 Å and belonged to the trigonal space group P3221. nih.govnih.gov
A bacterial GH115 member, wtsAgu115A, was crystallized in complex with this compound at 2.65 Å resolution. nih.goviucr.org This structure was significant as it revealed that this compound recognition occurs at the interface of a dimer, with residues from both protomers contributing to binding. nih.goviucr.org
These crystallographic studies provide precise atomic coordinates, allowing for a detailed analysis of the interactions that stabilize the enzyme-substrate complex.
| Enzyme (Family) | Organism | PDB ID | Resolution (Å) | Key Finding |
|---|---|---|---|---|
| Xylanase II E177Q (GH11) | Trichoderma reesei | 4HK8 | 1.15 | Pseudo-Michaelis complex, confirmed thumb region movement upon binding. nih.govresearchgate.net |
| Endoxylanase (TtGH8) | Teredinibacter turnerae | 6G0N | 1.80 | Complex consistent with high catalytic efficiency for hexasaccharide substrates. whiterose.ac.ukrcsb.org |
| Xylanase 10B E337A (GH10) | Clostridium thermocellum | Not specified | >2.0 | Dimeric structure in the asymmetric unit, complexed with this compound. nih.govnih.gov |
| α-glucuronidase (wtsAgu115A) (GH115) | Metagenome (anaerobic digester) | Not specified | 2.65 | Dimerization-mediated substrate binding at the dimer interface. nih.goviucr.org |
Molecular Dynamics Simulations of this compound-Enzyme Interactions and Conformational Landscapes
While crystallography provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on how enzymes and substrates interact over time. These simulations model the movements of atoms and molecules, revealing the conformational landscapes and flexibility of the this compound-enzyme complex.
MD simulations of two GH-11 xylanases, NpXyn11A from Neocallimastix patriciarum and a thermostable mutant EvXyn11TS, were performed with and without bound this compound at various temperatures. mdpi.comnih.gov The simulations showed that this compound adopts a similar conformation in the active site of both enzymes and remains stably bound in the binding cleft throughout the simulations. mdpi.com These studies help identify the molecular determinants behind the differing activity and stability of the two enzymes. mdpi.comnih.gov
Simulations on xylanase B2 (XlnB2) from Streptomyces lividans indicated that longer substrates like this compound were more stable in the binding pocket during long MD runs compared to shorter oligosaccharides. nih.gov In another study on a GH10 xylanase (BhXyn10A), MD simulations showed increased fluctuations in the amino acids of the aglycone subsites, which could influence the type of products released. rsc.org
The conformational free energy landscape (FEL) of β-xylose has been computed to predict the most likely catalytic pathways. nih.govsemanticscholar.org Classical and quantum mechanics/molecular mechanics (QM/MM) MD simulations on a GH11 xylanase mutant (E177Q) in complex with this compound revealed that the observed substrate conformation in the crystal structure might have been enforced by the mutation, highlighting that enzyme modifications can influence the substrate's conformational itinerary. nih.govsemanticscholar.org
Analysis of Ligand-Induced Conformational Dynamics and Stabilization of Enzymes by this compound Binding
Hydrogen-deuterium exchange (HDX) mass spectrometry on xylanase I from Trichoderma longibrachiatum revealed that this compound binding can significantly stabilize the enzyme. nih.govresearchgate.netfao.org Several regions, including those near the reaction center, were substantially stabilized upon this compound binding, demonstrating that ligand binding can induce stabilization at both regional and global levels. nih.govresearchgate.netfao.org
The binding of this compound to a Trichoderma reesei xylanase mutant (E177Q) confirmed a conformational movement of the thumb region, a flexible loop that covers the active site. nih.govresearchgate.net This "thumb-loop" movement is believed to play a major role in substrate binding, product release, and catalysis. nih.gov MD simulations have also highlighted the importance of this thumb region in enzyme activity. mdpi.comnih.gov
In some cases, the binding of reaction products to secondary binding sites (SBS) on the enzyme surface can allosterically stabilize the active site. nih.gov MD simulations of Paenibacillus xylanivorans GH11 xylanase showed that product binding to an SBS stabilizes the N-terminal region and, consequently, the active site, suggesting a feedback mechanism where products enhance substrate affinity. nih.gov
Circular dichroism (CD) spectroscopy of xylanase 10B (TpXyl10B) showed significant structural changes at its optimal temperature of 90°C. sonics.com However, the presence of this compound did not alter the CD spectral profiles, suggesting that the major temperature-induced changes occur regardless of substrate binding in this specific case, though these changes do modulate the enzyme's product specificity. sonics.com
Identification of Key Residues and Hydrogen Bonding Networks Facilitating this compound Recognition and Binding
The specific recognition of this compound is orchestrated by a network of interactions between the sugar and amino acid residues in the enzyme's binding cleft. These interactions primarily involve hydrogen bonds and van der Waals forces, with aromatic residues often providing stacking interactions.
In a GH11 xylanase from Thermobacillus xylanilyticus (Tx-Xyl), modeling of a this compound complex highlighted the importance of the thumb-loop for substrate binding. researchgate.netresearchgate.net Residues Pro114 and Ile116, located at the tip of the thumb, were shown to perfectly accommodate the substrate. researchgate.net The model also revealed a strong hydrogen bond between Arg110 and the xylose unit in the -1 subsite, and a significant stacking interaction with Trp7 in the -2 subsite. researchgate.net
For the GH115 α-glucuronidase wtsAgu115A, the crystal structure in complex with this compound showed that residues from both protomers of a dimer create the recognition site. nih.goviucr.org This dimerization-mediated binding is essential for properly orienting the substrate. iucr.org
In a GH62 α-L-arabinofuranosidase from Streptomyces coelicolor, sugar complex structures with this compound revealed five subsites in the catalytic cleft. nih.gov Mutagenesis studies confirmed that specific residues, including Trp270, Tyr461, and Asn462, are involved in substrate binding and discrimination. nih.gov A hydrogen bond between Asn462 and a xylose unit at the +2 subsite was found to be particularly important for activity. nih.gov
A summary of key interacting residues in a Trichoderma reesei GH11 xylanase mutant complexed with this compound includes S16, W18, Y77, Y88, R122, Q136, and Y171, which interact with the substrate across the six subsites. encyclopedia.pub
| Enzyme (Family) | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Tx-Xyl (GH11) | Trp7, Pro114, Ile116, Arg110 | Stacking, Accommodation, Hydrogen Bonding | researchgate.netresearchgate.net |
| TrGH11-E177Q (GH11) | S16, W18, Y77, Y88, R122, Q136, Y171 | Substrate recognition across subsites | encyclopedia.pub |
| α-L-arabinofuranosidase (GH62) | Trp270, Tyr461, Asn462 | Substrate binding and discrimination | nih.gov |
| Xyn10B (GH10) | Trp53, Tyr103, Glu138, Tyr136, Arg25 | Ligand binding and structural integrity | nih.gov |
Biotechnological Production and Chemoenzymatic Synthesis of Xylohexaose and Its Derivatives
Enzymatic Conversion of Xylan (B1165943) to Xylohexaose via Controlled Hydrolysis
The primary method for producing this compound is through the enzymatic hydrolysis of xylan, a complex polysaccharide found in plant cell walls. nih.gov This bioconversion process utilizes specific enzymes, known as xylanases, which cleave the β-1,4-glycosidic bonds within the xylan backbone to release xylooligosaccharides (XOS) of varying lengths, including this compound. rsc.orgnih.gov The composition of the final hydrolysate is highly dependent on the type of xylanase used, its specificity, the source of the xylan substrate, and the reaction conditions. rsc.org
Endo-1,4-β-xylanases (EC 3.2.1.8) are the key enzymes for XOS production as they randomly cleave internal bonds in the xylan chain. rsc.org Different glycoside hydrolase (GH) families, such as GH10 and GH11, exhibit different modes of action. GH10 xylanases are known to hydrolyze xylan into smaller products, including xylose, while GH11 xylanases tend to produce larger oligosaccharides. nih.gov For instance, studies on xylanases from Cellulomonas flavigena showed that both GH10 and GH11 enzymes could produce this compound. nih.gov Specifically, CFXyl1 and CFXyl2 (both GH10) produced xylobiose, xylotriose (B1631234), xylopentaose (B8087354), and this compound, along with xylose. nih.gov In contrast, CFXyl3 (GH11) and CFXyl4 (GH10) also formed these oligosaccharides but generated only small amounts of xylose. nih.gov
The controlled hydrolysis of xylan from various biomass sources like poplar sawdust, corn cobs, and oil palm fronds has been demonstrated to yield this compound. nih.govncsu.edunih.gov For example, enzymatic hydrolysis of xylan recovered from oil palm frond black liquor produced a total of 113 g of XOS, which included 50 g of this compound. ncsu.edu Similarly, the hydrolysis of poplar sawdust using a recombinant endo-1,4-β-xylanase (MxynB-8) initially produced xylobiose, xylotriose, xylopentaose, and this compound as the main products within the first 12 hours of reaction. nih.gov
The table below summarizes findings from various studies on the enzymatic production of this compound.
Table 1: Enzymatic Production of this compound from Various Xylan Sources| Enzyme Source | Substrate | Key Findings | Reference(s) |
|---|---|---|---|
| Bacillus halodurans (Variants BhXyn10AH, BhXyn10K80R) | Beechwood xylan, Birchwood xylan | Produced a range of XOS including this compound (X6). The product profile varied significantly with the enzyme variant and substrate used. | rsc.orgresearchgate.net |
| Cellulomonas flavigena (CFXyl1, CFXyl2, CFXyl3, CFXyl4) | Xylan | CFXyl1, CFXyl2, CFXyl3, and CFXyl4 all produced this compound. CFXyl3 (GH11) produced minimal amounts of xylose as a byproduct. | nih.gov |
| Trichoderma koeningi | Pretreated Corn Cobs | Hydrolysis of pretreated corn cobs with xylanase from this fungus released this compound, along with other XOS and xylose. | nih.gov |
| Commercial Xylanase | Xylan from Oil Palm Frond | Enzymatic hydrolysis yielded 62.5% XOS, with this compound being a major component (50 g out of 113 g total XOS). | ncsu.edu |
| Aspergillus sp. (Recombinant MxynB-8) | Poplar Sawdust Xylan | During the initial 3-12 hours of hydrolysis, this compound was one of the main XOS detected before being further hydrolyzed. | nih.gov |
Strategies for Chemoenzymatic and Chemical Synthesis of this compound Derivatives for Research
For research applications requiring structurally defined oligosaccharides, chemoenzymatic synthesis offers a powerful approach. This method combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex oligosaccharides and their derivatives that are difficult to obtain from natural sources. researchgate.net A key strategy in this field is the use of "glycosynthases," which are engineered glycosidase enzymes. researchgate.net
Glycosynthases are created by mutating the catalytic nucleophile residue of a retaining glycosidase. This modification renders the enzyme hydrolytically inactive but capable of catalyzing the formation of a new glycosidic bond between a glycosyl fluoride (B91410) donor and a suitable acceptor molecule, without the risk of product hydrolysis. researchgate.net
This technology has been successfully applied to the synthesis of xylo-oligosaccharides. For example, the catalytic domain of an endo-1,4-β-xylanase from Cellulomonas fimi (CFXcd) was converted into a glycosynthase by mutating the nucleophile (CFXcd-E235G). researchgate.net This engineered enzyme catalyzed the transfer of a xylobiosyl group from α-xylobiosyl fluoride (the donor) to acceptors like p-nitrophenyl β-xylobioside. The reaction produced a series of oligosaccharides ranging from xylotetraose (B1631236) up to xylododecaose, with p-nitrophenyl xylohexaoside being one of the products, in a combined yield of over 60%. researchgate.net NMR analysis confirmed that the synthesis was highly specific, forming exclusively β-(1→4) linkages. researchgate.net
Further refinements of this strategy allow for the creation of specifically modified xylo-oligosaccharides for functional studies. nih.gov For instance, to prevent unwanted polymerization at the non-reducing end, a 4-O-tetrahydropyranyl (THP) group can be used as a protective group on the oligosaccharide donor. To improve the water solubility of the final products, an unnatural 3-O-methylether substituent can be installed at the reducing end of the acceptor. nih.gov Using these chemoenzymatic approaches, long-chain xylo-oligosaccharides up to dodecasaccharides have been synthesized to serve as substrates for studying plant cell wall modifying enzymes, such as xylan acetyltransferases and glucuronosyltransferases. nih.gov
Microbial Fermentation Approaches for Xylooligosaccharide Production Encompassing this compound
Microbial fermentation presents an alternative and potentially more cost-effective route for the production of xylooligosaccharides (XOS), including this compound. frontiersin.orgresearchgate.net This approach can be carried out as a one-step process where microorganisms are cultivated directly on xylan-containing biomass. nih.gov These microbes secrete xylanolytic enzymes into the culture medium, which then hydrolyze the xylan into a mixture of XOS. frontiersin.orgnih.gov This integrated process simplifies production and can reduce costs associated with separate enzyme purification. frontiersin.org
Various microorganisms, including bacteria and fungi, have been explored for direct XOS production from agricultural and forestry byproducts. frontiersin.org Strains of Bacillus and Streptomyces are known producers of xylanases. frontiersin.org For example, a wild-type Bacillus subtilis has been used to produce XOS through the direct fermentation of brewer's spent grain. nih.gov
Genetic engineering can further enhance the efficiency of these microbial systems. A recombinant Escherichia coli strain, engineered to express an alkaline xylanase from Bacillus agaradhaerens, successfully produced XOS by directly fermenting de-starched wheat bran. nih.gov The resulting XOS mixture consisted of xylose, xylobiose, and xylotriose, with a total concentration reaching 5.3 mg/mL. nih.gov While this specific study focused on shorter XOS, the principle demonstrates the potential of engineered microbes for tailored XOS production. Another study using a cloned Bacillus subtilis 3610 for the fermentation of beechwood xylan also resulted in the production of a mixture of XOS. uminho.pt
One of the advantages of fermentation is that the microorganisms may preferentially consume the xylose produced during hydrolysis, which can lead to a higher relative abundance of desirable oligosaccharides in the final product. uminho.pt
Table 2: Microbial Systems for Xylooligosaccharide (XOS) Production
| Microorganism | Substrate | Process | Key Findings | Reference(s) |
|---|---|---|---|---|
| Bacillus subtilis | Brewer's Spent Grain | One-step fermentation | Wild-type strain produced XOS directly from the biomass. Genetically modified strains showed potential for increased yields. | nih.gov |
| Bacillus subtilis 3610 (cloned) | Beechwood Xylan | Fermentation | Produced a mixture of XOS with low xylose content due to microbial consumption of the monosaccharide. | uminho.pt |
| Escherichia coli BL21(DE3) (recombinant) | De-starched Wheat Bran | One-step fermentation | Secreted an alkaline xylanase that hydrolyzed the substrate into XOS (xylose, xylobiose, xylotriose) at a concentration of 5.3 mg/mL. | nih.gov |
| Fungi (e.g., Trichoderma reesei, Aspergillus nidulans) | Lignocellulosic biomass | One-step fermentation | These fungi show potential for producing XOS in an integrated fermentation process. | nih.gov |
Advanced Analytical Methodologies for Xylohexaose Detection and Quantification in Research Matrices
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Xylohexaose Profiling
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely adopted technique for the detailed analysis of underivatized carbohydrates, including this compound. ncsu.edu This method leverages the weak acidic nature of carbohydrates, which become partially or fully ionized at high pH levels (pH > 12). ncsu.eduncsu.edu These resulting anions can be separated with high resolution on polymeric anion-exchange columns. ncsu.edu
The separation is typically achieved using a gradient elution of sodium hydroxide (B78521) and sodium acetate (B1210297). researchgate.netnih.gov For instance, a method developed for analyzing xylo-oligosaccharides (XOS) utilized a CarboPac PA200 column with a gradient of NaOH and NaOAc, successfully separating xylobiose, xylotriose (B1631234), xylotetraose (B1631236), xylopentaose (B8087354), and this compound. nih.gov In some applications, a two-stage binary gradient elution program has been established to simultaneously separate and quantify mixtures of both xylo- and cello-oligosaccharides within 30 minutes. ncsu.edu The order of elution in such systems for xylo-oligosaccharides is typically xylobiose, xylotriose, xylotetraose, xylopentaose, and finally this compound. ncsu.eduresearchgate.net
Pulsed Amperometric Detection (PAD) provides highly sensitive and direct detection of the separated oligosaccharides without the need for derivatization. ncsu.edu The detection mechanism involves the oxidation of the analyte on the surface of a gold electrode at a specific potential. lu.se A series of potentials are then applied to clean the electrode surface, ensuring consistent detection. lu.se The HPAEC-PAD system offers excellent linearity and low detection limits, with one study reporting a detection limit for this compound in the range of 0.064–0.111 mg/L and a quantification limit of 0.214–0.371 mg/L. nih.govresearchgate.net
Table 1: HPAEC-PAD Method Parameters for Xylooligosaccharide Analysis
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Column | CarboPac PA200 (3 mm x 250 mm) | ncsu.edunih.gov |
| Guard Column | CarboPac PA200 (3 mm x 50 mm) | ncsu.edu |
| Mobile Phase | Gradient of NaOH and NaOAc | researchgate.netnih.gov |
| Flow Rate | 0.3 - 1.0 mL/min | oatext.comresearchgate.net |
| Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode | lu.seoatext.com |
| Temperature | 30 °C | ncsu.edu |
Liquid Chromatography (LC) Techniques for this compound Separation and Quantification (e.g., HPLC-RID, LC-UV-MS)
Beyond HPAEC-PAD, various other liquid chromatography (LC) configurations are employed for the separation and quantification of this compound. High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method, though it is sometimes limited to separating smaller oligosaccharides. researchgate.net For more complex mixtures, derivatization can enhance detection. One effective method involves derivatizing xylooligosaccharides, including this compound, with 1-phenyl-3-methyl-5-pyrazolone (PMP). ncsu.edu This allows for their complete separation on a C18 column with UV detection at 245 nm. ncsu.edu
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a powerful tool for both quantification and structural confirmation. LC-MS studies have been used to identify the composition of xylooligosaccharide products from the hydrolysis of materials like coffee bean peel, with one study noting xylobiose as the dominant product.
Table 2: Comparison of LC-Based Methods for this compound Analysis
| Method | Detector | Derivatization | Key Features | Source(s) |
|---|---|---|---|---|
| HPLC-RID | Refractive Index | None | Good for quantifying monomers and smaller oligomers. | researchgate.netresearchgate.net |
| HPLC-UV | UV-Vis | PMP Derivatization | Allows for sensitive detection and complete separation of a range of XOS, including this compound. | ncsu.edu |
| LC-MS | Mass Spectrometer | None/Various | Provides molecular weight information, aiding in the identification of specific oligosaccharides in complex mixtures. | |
Capillary Electrophoresis (CE) for Xylooligosaccharide Resolution, including this compound
Capillary Electrophoresis (CE) stands out for its high efficiency and resolution in separating xylooligosaccharides. researchgate.net CE can effectively separate a full range of xylo-oligosaccharides from xylobiose to this compound without derivatization, a capability where some HPLC methods may be limited. researchgate.net
For enhanced detection sensitivity, especially for low-concentration samples, xylooligosaccharides can be derivatized with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). core.ac.ukplos.org The labeled oligosaccharides are then separated in a fused-silica capillary and detected using laser-induced fluorescence (LIF). core.ac.ukplos.org This technique, sometimes referred to as Fluorescence-Assisted Carbohydrate Electrophoresis (FACE), has been used to analyze the hydrolysis products of this compound, revealing the formation of smaller products like xylobiose and xylotetraose. researchgate.net
CE analysis is typically performed using a background electrolyte such as sodium phosphate (B84403) buffer at a controlled temperature and a high voltage. core.ac.ukplos.org This methodology has proven valuable in studying the mode of action of various xylan-degrading enzymes by providing detailed profiles of the oligosaccharides produced. core.ac.ukresearchgate.net
Mass Spectrometry (MS) Applications in this compound Characterization
Mass spectrometry is an indispensable tool for the structural characterization of this compound and for studying its interactions with enzymes. It is often coupled with a separation technique like LC or used with direct infusion methods.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for determining the molecular weight of oligosaccharides. mdpi.com This technique is particularly useful for analyzing the composition of complex hydrolysates and identifying xylooligosaccharides with a high degree of polymerization. mdpi.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix, and a laser pulse is used to desorb and ionize the molecules, which are then separated based on their mass-to-charge ratio in a time-of-flight analyzer. autobio.com.cn
MALDI-TOF MS has been successfully used to analyze the products of xylan (B1165943) hydrolysis, demonstrating the production of intermediate xylo-oligosaccharides up to a degree of polymerization of 10. mdpi.com It has also been employed to characterize derivatized this compound. For example, studies have analyzed this compound labeled with anthranilic acid (AA) to investigate the activity of glucuronyltransferases, which add glucuronic acid residues to the this compound acceptor. oup.com The resulting mass shift clearly indicates the enzymatic modification. oup.com Similarly, the action of endoxylanases on this compound substrates has been monitored by observing the appearance of smaller products like xylopentaose, xylotetraose, and xylotriose in the mass spectrum. researchgate.net
Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins and their interactions with ligands, such as this compound. nih.govresearchgate.netnih.gov The method relies on the exchange of labile amide hydrogen atoms on the protein backbone with deuterium atoms from a deuterated solvent. thermofisher.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing insights into the protein's structure and flexibility. nih.gov
By comparing the deuterium uptake of an enzyme in its free (apo) state versus its state when bound to this compound (holo), researchers can identify regions of the enzyme that are protected or stabilized upon ligand binding. nih.govresearchgate.net Studies on xylanase have shown that binding to this compound leads to significant stabilization of the enzyme. nih.govresearchgate.net Regions near the active site and even more distant regions, like the "thumb" loop, show a reduced rate of deuterium exchange, indicating they are protected during substrate binding. nih.govresearchgate.net This information is crucial for understanding the molecular mechanisms of enzyme function and can guide efforts in rational enzyme design. nih.govresearchgate.net
MALDI-TOF MS for Oligomer Composition and Derivatization Analysis
Thin Layer Chromatography (TLC) for Qualitative Assessment of this compound Hydrolysis Products
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of xylooligosaccharide mixtures. ui.ac.id It is frequently used to monitor the progress of enzymatic hydrolysis of xylan and to identify the resulting products, including this compound and its smaller breakdown products. mdpi.comsmujo.id
In a typical TLC analysis, a small aliquot of the hydrolysate is spotted onto a silica (B1680970) gel plate. mdpi.com The plate is then placed in a developing chamber containing a mobile phase, often a mixture of solvents like n-butanol, acetic acid, and water. mdpi.commdpi.com As the solvent moves up the plate, it separates the different oligosaccharides based on their polarity and size. After development, the spots are visualized by spraying with a reagent, such as a sulfuric acid-based solution containing α-naphthol or a mixture of diphenylamine (B1679370) and aniline, followed by heating. mdpi.com
TLC can effectively distinguish between xylose, xylobiose, xylotriose, xylotetraose, xylopentaose, and this compound by comparing the migration distances of the spots to those of known standards. nih.gov This technique has been widely applied to confirm the endoxylanase activity of enzymes by showing the breakdown of larger substrates like this compound into smaller oligosaccharides such as xylobiose, xylotriose, and xylotetraose. nih.goviucr.org While primarily qualitative, TLC provides a valuable initial assessment of hydrolysis patterns before more complex quantitative analyses are performed. researchgate.net
Table 3: Mentioned Compounds
| Compound Name | |
|---|---|
| Acetonitrile | |
| 8-aminopyrene-1,3-6-trisulfonic acid | |
| Anthranilic acid | |
| Arabinose | |
| Cello-oligosaccharides | |
| Cellobiose | |
| Cellotetraose | |
| Cellotriose | |
| Diphenylamine | |
| Fucose | |
| Galactose | |
| Glucose | |
| Glucuronic acid | |
| Mannose | |
| 1-phenyl-3-methyl-5-pyrazolone | |
| Sodium acetate | |
| Sodium hydroxide | |
| Xylan | |
| Xylobiose | |
| This compound | |
| Xylo-oligosaccharides | |
| Xylopentaose | |
| Xylose | |
| Xylotetraose |
Biological Impact and Mechanistic Research of Xylohexaose As a Prebiotic
Modulation of Gut Microbiota Composition by Xylohexaose Supplementation in In Vitro and In Vivo Models
Xylooligosaccharides (XOS), including this compound, are recognized for their capacity to selectively alter the composition of the gut microbiota, a characteristic demonstrated in both laboratory (in vitro) and living organism (in vivo) studies. rsc.orggutmicrobiotaforhealth.commdpi.com These non-digestible oligosaccharides are fermented by gut bacteria, leading to a healthier microbial balance. rsc.orgresearchgate.net The fermentation of XOS fosters the growth of beneficial microbes and can lead to the suppression of pathogenic bacteria. rsc.orgresearchgate.net
Selective Stimulation of Beneficial Microorganisms (e.g., Bifidobacterium spp., Lactobacillus spp.) by this compound
A key feature of prebiotics like this compound is their selective utilization by beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus. rsc.orgasm.orgcsic.esfrontiersin.org This selective stimulation, often referred to as a bifidogenic effect, is a primary indicator of prebiotic potential. rsc.org
Research has consistently shown that XOS, which are composed of xylose units, serve as a preferred carbon source for these probiotic organisms. researchgate.net In vitro studies have demonstrated that various Bifidobacterium species, such as Bifidobacterium adolescentis, and Lactobacillus species, including Lactobacillus plantarum and Lactobacillus fermentum, can effectively utilize XOS for growth. rsc.orgresearchgate.netbrazilianjournals.com.br Specifically, B. adolescentis has been shown to metabolize XOS with a degree of polymerization (DP) between two and six, which includes this compound. rsc.org One study using an XOS mixture containing 4.68% this compound observed significant growth promotion of B. adolescentis ATCC 15703. nih.gov Similarly, L. fermentum and L. plantarum have demonstrated the ability to grow on long-chain XOS, including a mixture where xylopentaose (B8087354)/xylohexaose were the predominant components. brazilianjournals.com.br
The table below summarizes findings from studies investigating the stimulatory effects of xylooligosaccharides on beneficial bacteria.
| Bacterial Species | XOS Substrate (DP) | Study Type | Key Findings | Reference(s) |
| Bifidobacterium adolescentis | XOS (DP 2-6) | Review of in vitro studies | Can efficiently utilize a range of unsubstituted XOS. | rsc.org |
| Bifidobacterium adolescentis ATCC 15703 | XOS mixture (DP 2-7), including 4.68% this compound | In vitro fermentation | XOS highly promoted growth, yielding a 1.5-fold greater growth yield than xylose. | nih.gov |
| Lactobacillus fermentum & Lactobacillus plantarum | XOS mixture (predominantly xylotetraose (B1631236) and xylopentaose/xylohexaose) | In vitro fermentation | Both probiotic strains demonstrated the ability to use long-chain XOS for growth. | brazilianjournals.com.br |
| Bifidobacterium spp. & Lactobacillus spp. | XOS | Review of in vitro/in vivo studies | XOS selectively stimulates the growth of these beneficial genera. | rsc.orgasm.orgfrontiersin.org |
Suppression of Specific Potential Pathogenic Bacteria by this compound Fermentation
Beyond promoting beneficial microbes, the fermentation of this compound and other XOS contributes to the suppression of potentially harmful pathogenic bacteria. rsc.orgresearchgate.netmedcraveonline.com This inhibitory effect is a crucial aspect of its prebiotic activity, helping to maintain a healthy gut environment.
The mechanisms behind this suppression are multifaceted. The growth of beneficial bacteria like Bifidobacterium and Lactobacillus leads to the production of short-chain fatty acids (SCFAs), which lowers the gut pH. rsc.org This acidic environment is less favorable for the growth of many pathogenic species. Studies have documented a decrease in harmful bacteria, such as Clostridium perfringens, following XOS supplementation. rsc.org Furthermore, research using an in vitro fermentation model with chicken cecal microbiota showed that XOS could help combat Avian pathogenic Escherichia coli (APEC). nih.gov In another study, the growth of E. coli was evaluated alongside probiotic lactobacilli on an XOS substrate derived from banana pseudostem, which was composed mainly of xylotetraose and xylopentaose/xylohexaose. The results highlighted the proficient growth of the beneficial bacteria on this substrate, implying a competitive advantage over potential pathogens. brazilianjournals.com.br
Molecular Mechanisms of this compound Catabolism by Commensal Gut Bacteria
The ability of commensal bacteria to utilize this compound is dependent on sophisticated molecular machinery, including specialized transporters for uptake and specific enzymes for degradation.
Investigation of Oligosaccharide Transporters (e.g., ABC Transporters) Involved in this compound Uptake
For this compound to be metabolized, it must first be transported into the bacterial cell. Gut bacteria have evolved specific transport systems for this purpose, with ATP-binding cassette (ABC) transporters being prominently involved. nih.govmdpi.comrug.nl These transporters capture oligosaccharides from the extracellular environment and internalize them.
In Bifidobacterium animalis subsp. lactis, an ABC transporter has been identified that mediates the uptake of both decorated (arabinoxylo-oligosaccharides) and undecorated xylo-oligosaccharides. rug.nl Similarly, studies on Bifidobacterium adolescentis suggest that a MalEFG-type oligosaccharide transporter is likely responsible for XOS import. nih.gov Transcriptomic analysis of B. adolescentis grown on XOS revealed that genes encoding ABC transporters were significantly enhanced compared to when grown on xylose. nih.gov In the genus Bacteroides, polysaccharide utilization loci (PULs) encode SusC/D-like protein pairs that act as transporters for oligosaccharides like XOS. asm.org Research on Lactiplantibacillus plantarum also identified an oligopeptide ABC transporter that was significantly upregulated during XOS fermentation and is believed to mediate its import. mdpi.com
Enzymatic Pathways and Intracellular Carbohydrase Activities for this compound Utilization
Once inside the cell, this compound is broken down into its constituent xylose units by a suite of intracellular carbohydrate-active enzymes (CAZymes). researchgate.netmdpi.com The complete degradation of complex xylans and xylooligosaccharides requires the synergistic action of several types of enzymes. researchgate.netasm.org
Key enzymes in this process include endo-xylanases, which cleave internal bonds within the oligosaccharide chain, and β-xylosidases, which remove xylose units from the non-reducing end. asm.orgnih.gov For instance, the human gut bacterium Bacteroides intestinalis possesses two distinct glycoside hydrolase family 8 (GH8) enzymes. One, an endoxylanase (Xyn8A), hydrolyzes this compound into smaller fragments like xylobiose and xylotriose (B1631234). nih.gov The other, a reducing-end xylose-releasing exo-oligoxylanase (Rex8A), can further degrade these smaller oligosaccharides. nih.gov A similar reducing-end xylose-releasing exo-oligoxylanase has also been characterized in Bifidobacterium adolescentis, highlighting a pathway where XOS are hydrolyzed to xylose and xylobiose intracellularly. nih.gov In Lactiplantibacillus plantarum, a specific hydrolase with β-xylosidase activity was identified as being effective in degrading XOS. mdpi.com
The table below details some of the characterized enzymes involved in the degradation of this compound and other XOS.
| Bacterium | Enzyme/System | Enzyme Family | Action on this compound/XOS | Reference(s) |
| Bacteroides intestinalis DSM 17393 | Xyn8A | GH8 | Endoxylanase; hydrolyzes this compound to xylobiose and xylotriose. | nih.gov |
| Bacteroides intestinalis DSM 17393 | Rex8A | GH8 | Exo-oligoxylanase; hydrolyzes xylotriose through this compound. | nih.gov |
| Bifidobacterium adolescentis | RexA | GH8 | Reducing-end xylose-releasing exo-oligoxylanase; hydrolyzes XOS. | nih.gov |
| Lactiplantibacillus plantarum B20 | Hydrolase (RS06170) | Not specified | β-xylosidase activity; effectively degrades XOS. | mdpi.com |
| Prevotella bryantii B14 | Glycoside Hydrolases | GH3 | Hydrolyzes cellohexaose and this compound. | researchgate.net |
Transcriptomic and Metabolomic Analyses of Microbial Responses to this compound Fermentation
The application of "omics" technologies, such as transcriptomics and metabolomics, has provided a deeper understanding of the global cellular response of gut microbes to this compound. nih.govfrontiersin.orgcmbio.io These approaches allow for the simultaneous measurement of thousands of genes (transcriptome) and small-molecule metabolites (metabolome), offering a system-wide view of bacterial metabolism. frontiersin.orgcmbio.io
A combined transcriptomic and metabolomic study on Bifidobacterium adolescentis utilizing XOS (including this compound) revealed widespread changes compared to growth on xylose alone. nih.gov The transcriptome analysis showed that XOS enhanced the expression of genes involved in carbohydrate transport and metabolism, including ABC transporters and various glycosidases. nih.gov The metabolomic analysis complemented these findings, showing significant alterations in the profiles of fatty acids, amino acids, and sugars, confirming the metabolic shift induced by XOS utilization. nih.gov Similarly, a transcriptomic analysis of Lactiplantibacillus plantarum identified numerous differentially expressed genes during XOS fermentation, including the key transporter and hydrolase mentioned previously, and suggested that the growth-promoting effect may be linked to the upregulation of genes involved in ribosome function and cell division. mdpi.com These comprehensive analyses are crucial for elucidating the complex regulatory networks that govern the utilization of prebiotics like this compound and for understanding their full impact on microbial physiology. nih.govnih.gov
Production of Short-Chain Fatty Acids (SCFAs) from this compound Fermentation and Their Systemic Relevance
This compound, as a non-digestible oligosaccharide, is not hydrolyzed or absorbed in the upper gastrointestinal tract, allowing it to reach the colon intact. tandfonline.com Here, it becomes a substrate for fermentation by the resident gut microbiota. tandfonline.com This microbial fermentation process leads to the production of various metabolites, most notably short-chain fatty acids (SCFAs), which are saturated aliphatic acids with fewer than six carbon atoms. mdpi.com The principal SCFAs produced are acetate (B1210297), propionate (B1217596), and butyrate (B1204436). sochob.clnih.gov These metabolites are the result of a complex interplay between the substrate provided (this compound) and the enzymatic capabilities of the gut microorganisms. nih.gov
The fermentation of xylooligosaccharides (XOS), including this compound, by beneficial bacteria such as Bifidobacterium and Lactobacillus selectively stimulates their growth and metabolic activity. researchgate.netacs.org This process yields SCFAs as major fermentation products. acs.org The production of SCFAs is a crucial mechanism through which prebiotics like this compound exert their health benefits. researchgate.net The relative proportion of acetate, propionate, and butyrate produced can vary depending on the specific microbial species involved and the substrate available, but a common molar ratio in the colon is approximately 60:20:20, respectively. nih.gov
Systemic Relevance of SCFAs Produced from this compound Fermentation:
Once produced in the colon, SCFAs are rapidly absorbed by colonocytes and enter the systemic circulation, where they act as signaling molecules with wide-ranging physiological effects. mdpi.comew-nutrition.comfrontiersin.org
Acetate: As the most abundant SCFA, acetate enters the systemic circulation and is utilized by peripheral tissues. reading.ac.uknih.gov It serves as a substrate for lipogenesis in adipose tissue and plays a role in regulating appetite through the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). sochob.clnih.gov
Propionate: Primarily metabolized in the liver, propionate is involved in gluconeogenesis and has been shown to help regulate cholesterol synthesis. reading.ac.uk It also contributes to satiety signaling. sochob.cl
Butyrate: This SCFA is the preferred energy source for colonocytes, the epithelial cells of the colon, and is essential for maintaining gut barrier integrity and regulating cell growth and differentiation. nih.govreading.ac.uk Butyrate has potent anti-inflammatory and immunomodulatory effects, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein-coupled receptors (GPRs). sochob.clfrontiersin.org
The systemic effects of these SCFAs are profound. They are key mediators in the communication between the gut microbiota and the host, influencing the immune system, metabolic health, and even gut-brain communication. mdpi.comfrontiersin.org SCFAs can modulate systemic inflammation by inducing the differentiation of regulatory T cells (Tregs) and regulating the production of cytokines. frontiersin.orgfrontiersin.org Their influence on metabolic pathways includes improving insulin (B600854) sensitivity and regulating energy homeostasis. mdpi.comresearchgate.net
Table 1: Systemic Functions of Major Short-Chain Fatty Acids (SCFAs)
| SCFA | Primary Site of Metabolism | Key Systemic Functions |
|---|---|---|
| Acetate | Peripheral Tissues | Energy substrate, lipogenesis, appetite regulation. reading.ac.uknih.gov |
| Propionate | Liver | Hepatic gluconeogenesis, cholesterol regulation, satiety signaling. sochob.clreading.ac.uk |
| Butyrate | Colon | Primary energy source for colonocytes, anti-inflammatory effects, immune modulation, gut barrier enhancement. nih.govreading.ac.uk |
Influence of Xylooligosaccharide Degree of Polymerization, including this compound, on Prebiotic Efficacy and Microbial Selectivity
The prebiotic efficacy of xylooligosaccharides (XOS) is significantly influenced by their structural characteristics, particularly the degree of polymerization (DP), which refers to the number of xylose units in the oligosaccharide chain. rsc.orgplymouth.ac.uk Research indicates that the length of the XOS chain affects its fermentation rate and the selectivity with which it promotes the growth of specific beneficial gut bacteria. reading.ac.uk
Generally, XOS with a lower degree of polymerization (DP 2-4) are reported to be more readily and rapidly fermented by probiotic bacteria compared to those with a higher DP. researchgate.netrsc.orgresearchgate.net For instance, studies have shown that some beneficial microbes exhibit preferential utilization of smaller XOS. An in vitro study on Bifidobacterium adolescentis demonstrated that after 24 hours, the bacterium had consumed 77% of the available XOS, with xylotriose (DP3) being the most utilized (90%), followed by xylobiose (DP2, 84%) and xylotetraose (DP4, 83%). plymouth.ac.ukresearchgate.net The utilization of xylopentaose (DP5) was lower at 71%. plymouth.ac.ukresearchgate.net This suggests that for certain key probiotic species, shorter chain XOS may provide a more immediate prebiotic benefit. plymouth.ac.ukresearchgate.net
However, the ability to ferment XOS varies between different species and even strains of beneficial bacteria. researchgate.net Some microbes are well-equipped to utilize longer-chain oligosaccharides. Bifidobacterium adolescentis, for example, has been shown to be capable of fermenting XOS with a DP between 2 and 6, including this compound. rsc.org This indicates that this compound can indeed serve as an effective prebiotic substrate for specific, well-adapted microorganisms.
The degree of polymerization can also influence the type of metabolic response elicited. A study on Fusarium oxysporum (a fungus, used here to illustrate enzymatic induction principles) found a correlation between the DP of xylooligosaccharides and the induction of specific xylan-degrading enzymes. mdpi.com In this research, xylotetraose (DP4) was the best inducer of endoxylanase, while this compound (DP6) was the most effective inducer of extracellular β-xylosidase. mdpi.com This differential induction suggests that longer-chain oligosaccharides like this compound may stimulate a different set of enzymatic machinery in microbes compared to shorter chains. mdpi.com Long-chain xylooligosaccharides such as this compound are not easily transported into the microbial cell and must first be broken down into smaller units by extracellular enzymes. mdpi.com
Table 2: Reported Utilization or Enzyme Induction by Xylooligosaccharides of Different Degrees of Polymerization (DP)
| XOS (DP) | Organism/System | Observation |
|---|---|---|
| Xylobiose (DP2) | Bifidobacterium adolescentis | 84% utilization in 24 hours. plymouth.ac.ukresearchgate.net |
| Fusarium oxysporum | Best inducer of cell-bound β-xylosidase. mdpi.com | |
| Xylotriose (DP3) | Bifidobacterium adolescentis | 90% utilization in 24 hours (highest among DP2-DP5). plymouth.ac.ukresearchgate.net |
| Xylotetraose (DP4) | Bifidobacterium adolescentis | 83% utilization in 24 hours. plymouth.ac.ukresearchgate.net |
| Fusarium oxysporum | Best inducer of endoxylanase. mdpi.com | |
| Xylopentaose (DP5) | Bifidobacterium adolescentis | 71% utilization in 24 hours. plymouth.ac.ukresearchgate.net |
| This compound (DP6) | Bifidobacterium adolescentis | Capable of being utilized. rsc.org |
| Probiotic Lactic Acid Bacteria | Utilized along with other DPs to produce SCFAs. acs.org | |
| Fusarium oxysporum | Best inducer of extracellular β-xylosidase. mdpi.com |
Xylohexaose As a Research Tool and Substrate in Fundamental Glycoscience
Utilization of Xylohexaose as a Defined Substrate for Biochemical Enzyme Assays (e.g., Endo-1,4-β-Xylanase, β-Xylosidase)
This compound is frequently employed as a specific substrate to characterize the activity and mode of action of various hemicellulases, particularly endo-1,4-β-xylanases and β-xylosidases. medchemexpress.com The use of a defined oligosaccharide like this compound allows for precise determination of enzyme kinetics and substrate specificity, which is often difficult to achieve with complex and heterogeneous polysaccharides like xylan (B1165943).
Endo-1,4-β-Xylanase Assays:
Endo-1,4-β-xylanases are enzymes that randomly cleave the internal β-1,4-xylosidic linkages in the xylan backbone, producing shorter xylooligosaccharides (XOS). frontiersin.org this compound serves as an ideal substrate to study the product profile of these enzymes. For instance, the hydrolysis of this compound by an endo-xylanase from Thermomyces lanuginosus resulted in the production of xylopentaose (B8087354), xylotetraose (B1631236), and xylotriose (B1631234). nih.gov Similarly, a variant of a glycoside hydrolase family 43 (GH43) enzyme demonstrated its endo-xylanase activity by cleaving this compound exclusively into two molecules of xylotriose. pnas.org This specific cleavage pattern provides insights into the enzyme's subsite binding preferences and catalytic mechanism.
The catalytic efficiency of endo-xylanases can also be compared using this compound. For example, the Y166A enzyme variant showed a 30-fold greater catalytic efficiency against this compound compared to xylopentaose, highlighting its preference for longer chain substrates. pnas.org
β-Xylosidase Assays:
β-Xylosidases are exo-acting enzymes that hydrolyze XOS from the non-reducing end, typically releasing xylose units. While their primary substrates are shorter XOS like xylobiose and xylotriose, this compound can be used to study the induction of β-xylosidase expression in microorganisms. In a study on Fusarium oxysporum, this compound was found to be the most effective inducer of extracellular β-xylosidase activity compared to other xylooligosaccharides like xylotetraose and xylobiose. researchgate.net
The following table summarizes the use of this compound in various enzyme assays:
| Enzyme | Organism/Source | Key Finding with this compound | Reference |
|---|---|---|---|
| Endo-1,4-β-xylanase | Thermomyces lanuginosus | Hydrolysis produced xylopentaose, xylotetraose, and xylotriose. nih.gov | nih.gov |
| Endo-1,4-β-xylanase (Y166A variant) | Glycoside Hydrolase Family 43 | Cleaved this compound exclusively into two xylotriose molecules. pnas.org | pnas.org |
| Extracellular β-xylosidase | Fusarium oxysporum | Acted as the best inducer of enzyme activity. researchgate.net | researchgate.net |
| Endo-1,4-β-xylanase | Aspergillus oryzae | Hydrolysis products included a range of xylooligosaccharides from xylobiose (X2) to this compound (X6). mdpi.com | mdpi.com |
| Endo-1,4-β-xylanase | Aspergillus niger | Incubation on immobilized this compound yielded mainly xylotetraose and xylotriose. nih.govcore.ac.uk | nih.govcore.ac.uk |
Application of this compound as a Standard for Analytical Characterization and Method Development for Xylooligosaccharides
The well-defined structure and purity of this compound make it an essential standard for the development and validation of analytical methods for the characterization of XOS. mdpi.com These methods are crucial for monitoring the production of XOS from lignocellulosic biomass and for quality control of XOS products.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):
HPAEC-PAD is a powerful technique for the separation and quantification of carbohydrates. This compound, along with other XOS of varying degrees of polymerization (DP), is used to create calibration curves for the accurate quantification of individual oligosaccharides in a mixture. researchgate.net This method has been successfully used to analyze the products of enzymatic hydrolysis of xylan, with this compound serving as a key reference compound. mdpi.com For example, a study on the production of XOS from tropical hardwood used this compound as a standard to quantify the yield of different XOS under various treatment conditions. mdpi.com
High-Performance Liquid Chromatography (HPLC):
HPLC, often coupled with pre-column derivatization, is another common method for analyzing XOS. In one such method, this compound and other XOS were derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP) and analyzed by HPLC with UV detection. ncsu.edu This method allowed for the simultaneous separation and analysis of monosaccharides and a range of xylooligosaccharides, including this compound. ncsu.edu
Mass Spectrometry (MS):
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS is used to identify the products of enzyme activity on carbohydrate arrays. This compound immobilized on these arrays serves as a substrate, and the resulting hydrolysis products can be identified by their mass-to-charge ratio. nih.govcore.ac.ukresearchgate.net This technique provides a rapid and sensitive way to screen for enzyme activity and to determine the product profile.
The following table highlights the application of this compound as an analytical standard:
| Analytical Technique | Application | Role of this compound | Reference |
|---|---|---|---|
| HPAEC-PAD | Quantitative analysis of XOS products. | Used as a standard for calibration curves. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| HPLC with PMP derivatization | Simultaneous separation and analysis of monosaccharides and XOS. | A key component of the standard mixture for method development. ncsu.edu | ncsu.edu |
| MALDI-ToF MS | Identification of enzymatic hydrolysis products on carbohydrate arrays. | Immobilized as a substrate to screen for enzyme activity. nih.govcore.ac.ukresearchgate.net | nih.govcore.ac.ukresearchgate.net |
Deployment of this compound in Glycoconjugate and Neoglycoconjugate Research and Microarray Development
This compound is a valuable building block in the synthesis of glycoconjugates and neoglycoconjugates, which are important tools for studying carbohydrate-protein interactions and other biological processes. Its defined structure allows for the creation of specific probes to investigate the binding of lectins, antibodies, and enzymes.
Carbohydrate Microarrays:
Carbohydrate microarrays are powerful tools for the high-throughput analysis of glycan-protein interactions. this compound can be chemically coupled to a carrier protein and then immobilized on a microarray surface. These arrays can then be used to screen for the binding of various proteins, providing insights into their carbohydrate-binding specificity. For example, this compound-containing microarrays have been used to detect the activity of plant-polysaccharide degradative enzymes from the fungus Aspergillus niger. nih.govcore.ac.uk The enzymatic cleavage of the immobilized this compound can be detected by mass spectrometry, allowing for the rapid characterization of enzyme activity. nih.govcore.ac.uk
The development of versatile, high-resolution oligosaccharide microarrays populated with well-characterized plant oligosaccharides, including this compound, has provided a significant advancement in plant glycobiology research.
Role of this compound as a Model Oligosaccharide in In Vitro Biomaterial and Biopolymer Synthesis Studies
This compound serves as a model oligosaccharide in studies focused on the in vitro synthesis of biomaterials and biopolymers, particularly those based on xylan. Understanding the enzymatic synthesis and self-assembly of xylans is crucial for developing new bio-based materials with tailored properties.
Enzymatic Synthesis of Xylan:
Recent research has demonstrated the use of xylan synthase to produce pure β-1,4-xylan polymers in vitro. In these studies, defined xylooligosaccharides, including those structurally related to this compound, are used as primers to initiate polymer elongation. The structure of the primer has been shown to influence the shape, composition, and properties of the resulting self-assembling xylan microparticles.
While direct studies specifically mentioning the use of this compound as a primer are emerging, the principles established with other xylooligosaccharides are directly applicable. The ability to control the synthesis of xylan polymers from defined oligosaccharide primers opens up possibilities for creating novel biomaterials with potential applications in the biomedical and renewable materials fields.
Furthermore, studies on the enzymatic degradation of these synthetic xylan microparticles provide insights into their structure and potential applications. For instance, the susceptibility of xylan microparticles to hydrolysis by different types of xylanases can be assessed, which is important for understanding their biodegradability.
Q & A
Q. What are the standard methods for quantifying endo-xylanase activity using Xylohexaose as a substrate?
The Nelson-Somogyi (NS) reducing sugar assay is recommended over the 3,5-dinitrosalicylic acid (DNS) method due to its accuracy in measuring glycosidic bond cleavage. The DNS assay overestimates activity due to secondary reactions during color development, while the NS method provides equivalent responses for xylose and xylo-oligosaccharides (XOS) up to DP4 .
Q. How can molecular docking and dynamics simulations elucidate this compound-enzyme interactions?
Molecular dynamics (MD) simulations (e.g., 1000 ns trajectories) and free energy calculations (MM-GBSA) are used to predict binding poses and affinity. For example, this compound binds to xylanases with a free energy of −34.5 kcal/mol, driven by van der Waals (−58.1 kcal/mol) and electrostatic (−40.1 kcal/mol) interactions, despite high desolvation penalties .
Q. What analytical techniques are employed to characterize this compound purity and structure in enzymatic assays?
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), thin-layer chromatography (TLC), and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are standard methods. These techniques confirm DP distribution and structural integrity .
Advanced Research Questions
Q. How do discrepancies between DNS and NS assays affect the interpretation of xylanase activity data when using this compound?
The DNS assay overestimates activity by up to 50% compared to NS due to nonspecific colorimetric reactions. Researchers must validate assays using purified substrates (e.g., beechwood xylan) and account for secondary hydrolysis products to avoid inflated activity values .
Q. What factors influence the production yield of this compound during hydrothermal pretreatment of lignocellulosic biomass?
Temperature, time, and feedstock composition critically affect yields. For example, at 170°C for 20 minutes, this compound conversion reaches 3.7% in corncob, but higher temperatures (190°C) degrade it to <1%. Cellulose reduces yields by 6.6%, while lignin inhibits hydrolysis by up to 88.5% .
Q. How does the degree of polymerization (DP) of XOS affect their antioxidant activity, and what methods are used to assess this?
DP6–DP9 XOS exhibit higher DPPH radical scavenging activity (up to 70%) compared to shorter chains (DP2–DP6). Methods include LC-MS for structural characterization and in vitro assays measuring hydrogen bond formation with glutathione reductase, where DP6–DP7 show the strongest binding (−11.9 kcal/mol) .
Q. What experimental approaches are used to determine the impact of specific amino acid residues on this compound binding in xylanases?
Site-directed mutagenesis (e.g., E182A/E280A mutants in XynA) combined with activity assays on substrates like barley β-glucan reveals residue-specific roles. Hydrogen bonding residues (e.g., Glu96, Gln250) are critical for substrate accommodation and catalytic efficiency .
Q. How do lignin and cellulose in biomass substrates affect the enzymatic hydrolysis efficiency of this compound production?
Lignin strongly inhibits xylanase activity by nonproductive binding, reducing XOS yields by 22–88%. Organosolv pretreatment (e.g., 70% ethanol at 170°C) removes 50% lignin while retaining 81% xylan, improving enzymatic digestibility .
Q. What role does this compound play in studying the substrate specificity of novel xylanases, such as MLXases?
this compound is used to characterize mixed-linkage xylanases (MLXases) that hydrolyze β1,4-linkages adjacent to β1,3-linkages. Structural analysis (e.g., AlXyn26A) reveals tunnel-shaped active sites fine-tuned for DP6 recognition, enabling precise substrate specificity studies .
Q. How is this compound utilized in the development of oligosaccharide microarrays for glycobiology research?
Neoglycoconjugates of this compound are immobilized on microarrays to study interactions with carbohydrate-binding proteins (e.g., antibodies, lectins). These arrays enable high-throughput screening of enzyme specificity and ligand binding, critical for understanding plant cell wall dynamics .
Methodological Tables
Table 1: this compound Binding Free Energy Components (MM-GBSA)
| Energy Term | Contribution (kcal/mol) |
|---|---|
| Van der Waals | −58.1 |
| Electrostatic | −40.1 |
| Polar Solvation Penalty | +71.0 |
| Total Binding Free Energy | −34.5 |
| Source: Molecular dynamics simulations of Xyl4-xylohexaose complexes |
Table 2: this compound Yield During Hydrothermal Pretreatment (170°C)
| Reaction Time (min) | This compound Conversion (%) | Total XOS Yield (%) |
|---|---|---|
| 10 | 0.5 | 6.1 |
| 20 | 3.7 | 34.5 |
| 50 | 4.5 | 67.2 |
| Source: Tropical hardwood hydrolysis under varying conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
